5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester
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Overview
Description
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of tetraaza-azulenes, which are characterized by their nitrogen-rich heterocyclic framework. The presence of multiple nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetraaza-Azulene Core: The initial step involves the construction of the tetraaza-azulene core through cyclization reactions. This can be achieved using precursors such as diaminopyridines and aldehydes under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde as the reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Reduced nitrogen-containing compounds
Substitution: Substituted tetraaza-azulene derivatives
Scientific Research Applications
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester
- 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-pentaaza-azulene-7-carboxylic acid tert-butyl ester
Uniqueness
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester is unique due to its specific tetraaza-azulene core structure, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C12H20N4O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[1,5-a][1,4]diazepine-8-carboxylate |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)15-4-9(7-17)5-16-10(6-15)13-8-14-16/h8-9,17H,4-7H2,1-3H3 |
InChI Key |
FCDLULDRRVQYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C(=NC=N2)C1)CO |
Origin of Product |
United States |
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